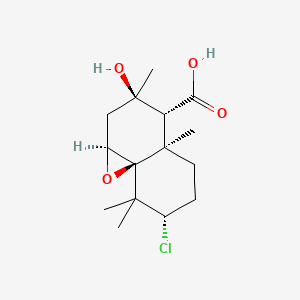
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane is an organic compound with the molecular formula C14H30O3. This compound is part of the glycol ether family, which are known for their solvent properties. It is a colorless liquid with a mild, pleasant odor and is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane typically involves the reaction of octanol with butoxyethanol in the presence of an acid catalyst. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of the alcohols react to form ether linkages. The reaction conditions usually involve heating the reactants to a temperature of around 150°C and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain a steady flow of reactants and products. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents.
作用機序
The mechanism of action of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane involves its ability to dissolve various substances due to its polar and non-polar regions. This property allows it to interact with different molecular targets, facilitating the dissolution and transport of compounds. The ether linkages in the molecule provide flexibility, enabling it to penetrate and interact with complex molecular structures.
類似化合物との比較
Similar Compounds
2-(2-Butoxyethoxy)ethanol: Similar in structure but with a shorter carbon chain.
Diethylene glycol monobutyl ether: Another glycol ether with similar solvent properties.
Uniqueness
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane is unique due to its longer carbon chain, which enhances its solvent properties and makes it suitable for a wider range of applications. Its ability to dissolve both polar and non-polar substances sets it apart from other glycol ethers.
特性
CAS番号 |
101433-27-6 |
|---|---|
分子式 |
C16H34O3 |
分子量 |
274.44 g/mol |
IUPAC名 |
1-[2-(2-butoxyethoxy)ethoxy]octane |
InChI |
InChI=1S/C16H34O3/c1-3-5-7-8-9-10-12-18-14-16-19-15-13-17-11-6-4-2/h3-16H2,1-2H3 |
InChIキー |
ZRNDMQXFESPXIC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCCOCCOCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B14084908.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14084912.png)


![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084933.png)
![4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one](/img/structure/B14084935.png)

![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084955.png)
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)
